molecular formula C13H10N4O2 B12914306 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-00-0

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12914306
CAS No.: 62052-00-0
M. Wt: 254.24 g/mol
InChI Key: ULPMUDUVSXMHMV-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of benzo[d][1,3]dioxol-5-ylmethyl halide, which is then reacted with a triazolopyridine derivative in the presence of a base to facilitate nucleophilic substitution and cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine stands out due to its unique triazolopyridine framework, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

62052-00-0

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C13H10N4O2/c1-2-10-13(14-5-1)17(16-15-10)7-9-3-4-11-12(6-9)19-8-18-11/h1-6H,7-8H2

InChI Key

ULPMUDUVSXMHMV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=C(C=CC=N4)N=N3

Origin of Product

United States

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